N-Nitrosopiperidine

Descripción general

Descripción

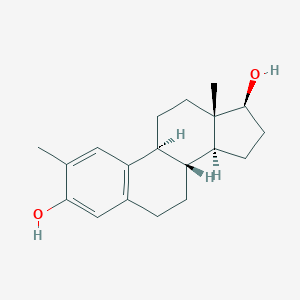

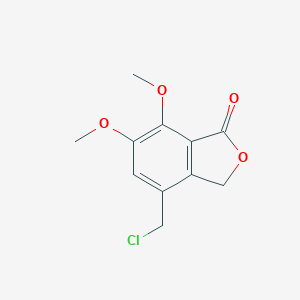

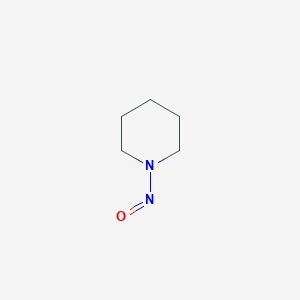

N-Nitrosopiperidine is a nitrosamine that is piperidine in which the hydrogen attached to the nitrogen is replaced by a nitroso group . It is a clear, yellow, oily liquid . It is a carcinogenic nitrosocompound and is found in meat, cheese, and spices that have been treated with the preservative sodium nitrite .

Synthesis Analysis

The formation of N-Nitrosopiperidine with gaseous N2O3 results predominantly from nucleophilic attack by the amine on the ON–ONO isomer . Yields of nitrosopiperidine in vivo were generally somewhat higher in the stomach than in the small intestine, following incubation in the same or in different rats .

Molecular Structure Analysis

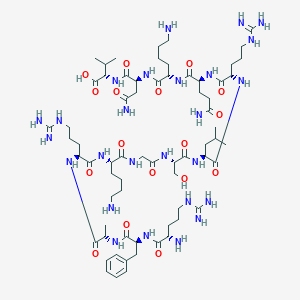

The molecular formula of N-Nitrosopiperidine is C5H10N2O . The molecular weight is 114.146 Da . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

N-Nitrosopiperidine formation with gaseous N2O3 results predominantly from nucleophilic attack by the amine on the ON–ONO isomer . Analysis of the data suggests that the formation of both ON–ONO2 and ONONO from their radical components in solution may be the rate-limiting step for the reactions leading to N-Nitrosopiperidine .

Physical And Chemical Properties Analysis

N-Nitrosopiperidine has a density of 1.2±0.1 g/cm3, a boiling point of 229.8±9.0 °C at 760 mmHg, and a flash point of 92.8±18.7 °C . The physical and chemical properties of N-nitrosamines vary greatly; most can dissolve in organic solvents such as alcohol and dichloromethane, and only some compounds can dissolve in water .

Aplicaciones Científicas De Investigación

Food Safety Analysis

N-Nitrosopiperidine (NPIP) formation risk is evaluated in food products, such as dry fermented sausages, to ensure consumer safety. Studies focus on the influence of pH, water activity, and other factors on NPIP formation .

Chemical Risk Assessment

Research includes assessing the efficiency of analytical procedures like Accelerated Solvent Extraction (ASE) to recover NPIP for safety evaluations .

Biogenic Amine Interaction

The role of precursors like cadaverine and piperidine in NPIP formation during food production is investigated, considering factors like pH and additives such as sodium nitrite and ascorbate .

Metabolic Pathway Analysis

Comparative metabolism studies of NPIP help understand its activation and interaction with enzymes like cytochrome P450 2A3, which may influence its formation in biological systems .

Mecanismo De Acción

Target of Action

N-Nitrosopiperidine (NPIP) is a potent carcinogen that primarily targets the esophagus in rats . It is also a possible causative agent for human esophageal cancer . The compound’s primary targets are the cells of the esophagus, where it induces benign and malignant tumors .

Mode of Action

NPIP’s carcinogenic activity is believed to be due to its metabolic activation via α-hydroxylation, a key pathway leading to nitrosamine-induced carcinogenesis . This process involves the conversion of NPIP to 2-hydroxytetrahydro-2H-pyran (2-OH-THP) by rat esophageal microsomes . The α-hydroxylation rates of NPIP are significantly higher than those of structurally similar nitrosamines, which may account for its specific carcinogenicity in the esophagus .

Biochemical Pathways

The metabolic activation of NPIP involves the cytochrome P450 2A3 enzyme, which is found in low levels in rat esophagus . This enzyme catalyzes the α-hydroxylation of NPIP, converting it to 2-OH-THP . The formation of this metabolite is a crucial step in the carcinogenic process, leading to the development of tumors in the esophagus .

Pharmacokinetics

The pharmacokinetics of NPIP involve its metabolism by esophageal and liver microsomes in rats . The compound is activated more efficiently by esophageal microsomes than by liver microsomes, suggesting tissue-specific activation of nitrosamines . The kinetics of NPIP α-hydroxylation are biphasic, with KM values of 312 ± 50 and 1600 ± 312 μM .

Result of Action

The result of NPIP’s action is the induction of benign and malignant tumors in the esophagus of rats . This carcinogenic effect is due to the compound’s metabolic activation and the subsequent formation of 2-OH-THP, which is believed to play a crucial role in the carcinogenic process .

Action Environment

The action of NPIP can be influenced by various environmental factors. For instance, the presence of nitrogen compounds in natural waters can lead to the formation of nitrosamines, including NPIP . Moreover, NPIP has been detected in meat, cheese, and spices that have been treated with the preservative sodium nitrite . The compound is also found in cigarette smoke , indicating that smoking can increase the risk of exposure to NPIP. Therefore, both dietary habits and lifestyle choices can influence the action, efficacy, and stability of NPIP.

Safety and Hazards

Direcciones Futuras

The pharmaceutical industry and regulatory agencies are now aware of the high likelihood of the presence of nitrosamines in pharmaceutical products . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

Propiedades

IUPAC Name |

1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSDONTXWQOZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021060 | |

| Record name | N-Nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosopiperidine appears as light yellow oil or liquid. May be a carcinogen., Yellow liquid; [HSDB], Light yellow oil or liquid. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

423 °F at 721 mmHg (NTP, 1992), 219 °C, BP: 109 °C at 20 mm Hg, 423 °F at 721 mmHg | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Soluble in water (7.7%) and in organic solvents and lipids, Soluble in hydrochloric acid, In water, 7.65X10+4 mg/L at 24 °C | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0631 at 65.3 °F (NTP, 1992) - Denser than water; will sink, 1.0631 g/cu cm at 18.5 °C, 1.0631 at 65.3 °F | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.09 [mmHg], 9.20X10-2 mm Hg at 20 °C | |

| Record name | N-Nitrosopiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

N-nitroso compounds (NOCs) may be implicated in human colon carcinogenesis, but the toxicological mechanisms involved have not been elucidated. Because it was previously demonstrated that nitrosamines and nitrosamides, representing two classes of NOC, induce distinct gene expression effects in colon cells that are particularly related to oxidative stress, we hypothesized that different radical mechanisms are involved. Using electron spin resonance spectroscopy, we investigated the radical-generating properties of genotoxic NOC concentrations in human colon adenocarcinoma cells (Caco-2). Cells were exposed to nitrosamides (N-methyl-N'-nitro-N-nitrosoguanidine and N-methyl-N-nitrosourea) or nitrosamines (N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosopiperidine, and N-nitrosopyrrolidine). Nitrosamines caused formation of reactive oxygen species (ROS) and carbon-centered radicals, which was further stimulated in the presence of Caco-2 cells. N-methyl-N-nitrosourea exposure resulted in a small ROS signal, and formation of nitrogen-centered radicals (NCRs), also stimulated by Caco-2 cells. N-methyl-N'-nitro-N-nitrosoguanidine did not cause radical formation at genotoxic concentrations, but at increased exposure levels, both ROS and NCR formation was observed. By associating gene expression patterns with ROS formation, several cellular processes responding to nitrosamine exposure were identified, including apoptosis, cell cycle blockage, DNA repair, and oxidative stress. These findings suggest that following NOC exposure in Caco-2 cells, ROS formation plays an important role in deregulation of gene expression patterns that may be relevant for the process of chemical carcinogenesis in the human colon, in addition to the role of DNA alkylation., N-Nitrosopiperidine is a potent rat nasal carcinogen whereas N-nitrosopyrrolidine, a hepatic carcinogen, is weakly carcinogenic in the nose. N-nitrosopiperidine and N-nitrosopyrrolidine may be causative agents in human cancer. P450-catalyzed alpha-hydroxylation is the key activation pathway by which these nitrosamines elicit their carcinogenic effects. We hypothesize that the differences in N-nitrosopiperidine and N-nitrosopyrrolidine metabolic activation in the nasal cavity contribute to their differing carcinogenic activities. In this study, the kinetics of tritium-labeled N-nitrosopiperidine or N-nitrosopyrrolidine alpha-hydroxylation mediated by Sprague-Dawley rat nasal olfactory or respiratory microsomes were investigated. To compare alpha-hydroxylation rates of the two nitrosamines, tritiated 2-hydroxytetrahydro-2H-pyran and 2-hydroxy-5-methyltetrahydrofuran, the major N-nitrosopiperidine alpha-hydroxylation products, and tritiated 2-hydroxytetrahydrofuran, the major N-nitrosopyrrolidine alpha-hydroxylation product, were quantitated by HPLC with UV absorbance and radioflow detection. These microsomes catalyzed the alpha-hydroxylation of N-nitrosopiperidine more efficiently than that of N-nitrosopyrrolidine. K(M) values for N-nitrosopiperidine were lower as compared to those for N-nitrosopyrrolidine (13.9-34.7 vs 484-7660 uM). Furthermore, catalytic efficiencies (V(max)/K(M)) of N-nitrosopiperidine were 20-37-fold higher than those of N-nitrosopyrrolidine. Previous studies showed that P450 2A3, present in the rat nose, also exhibited this difference in catalytic efficiency. For both types of nasal microsomes, coumarin (100 uM), a P450 2A inhibitor, inhibited N-nitrosopiperidine and N-nitrosopyrrolidine alpha-hydroxylation from 63.8 to 98.5%. Furthermore, antibodies toward P450 2A6 inhibited nitrosamine alpha-hydroxylation in these microsomes from 68.8 to 78.4% whereas antibodies toward P450 2E1 did not inhibit these reactions. Further immunoinhibition studies suggest some role for P450 2G1 in N-nitrosopiperidine metabolism by olfactory microsomes. In conclusion, olfactory and respiratory microsomes from rat nasal mucosa preferentially activate N-nitrosopiperidine over N-nitrosopyrrolidine with P450 2A3 likely playing a key role. These results are consistent with local metabolic activation of nitrosamines as a contributing factor in their tissue-specific carcinogenicity., N'-Nitrosonornicotine (NNN) and N-nitrosopiperidine (NPIP) are potent esophageal and nasal cavity carcinogens in rats and pulmonary carcinogens in mice. N-Nitrosopyrrolidine (NPYR) induces mainly liver tumors in rats and is a weak pulmonary carcinogen in mice. These nitrosamines may be causative agents in human cancer. alpha-Hydroxylation is believed to be the key activation pathway in their carcinogenesis. P450 2As are important enzymes of nitrosamine alpha-hydroxylation. Therefore, a structure-activity relationship study of rat P450 2A3, mouse P450 2A4 and 2A5, and human P450 2A6 and 2A13 was undertaken to compare the catalytic activities of these enzymes for alpha-hydroxylation of (R)-NNN, (S)-NNN, NPIP, and NPYR. Kinetic parameters differed significantly among the P450 2As although their amino acid sequence identities were 83% or greater. For NNN, alpha-hydroxylation can occur at the 2'- or 5'-carbon. P450 2As catalyzed 5'-hydroxylation of (R)- or (S)-NNN with Km values of 0.74-69 microM. All of the P450 2As except P450 2A6 catalyzed (R)-NNN 2'-hydroxylation with Km values of 0.73-66 microM. (S)-NNN 2'-hydroxylation was not observed. Although P450 2A4 and 2A5 differ by only 11 amino acids, they were the least and most efficient catalysts of NNN 5'-hydroxylation, respectively. The catalytic efficiencies (kcat/Km) for (R)-NNN differed by 170-fold whereas there was a 46-fold difference for (S)-NNN. In general, P450 2As catalyzed (R)- and (S)-NNN 5'-hydroxylation with significantly lower Km and higher kcat/Km values than NPIP or NPYR alpha-hydroxylation (p <0.05). Furthermore, P450 2As were better catalysts of NPIP alpha-hydroxylation than NPYR. P450 2A4, 2A5, 2A6, and 2A13 exhibited significantly lower Km and higher kcat/Km values for NPIP than NPYR alpha-hydroxylation (p <0.05), similar to previous reports with P450 2A3. Taken together, these data indicate that critical P450 2A residues determine the catalytic activities of NNN, NPIP, and NPYR alpha-hydroxylation., N-nitrosopiperidine is a potent esophageal carcinogen in rats whereas structurally similar N-nitrosopyrrolidine induces liver, but not esophageal tumors. N-Nitrosopiperidine is a possible causative agent for human esophageal cancer. Our goal is to explain mechanistically these differing carcinogenic activities in the esophagus. We hypothesize that differences in metabolic activation of these nitrosamines could be one factor accounting for their differing carcinogenicity. alpha-Hydroxylation is the key metabolic activation pathway leading to nitrosamine-induced carcinogenesis. In this study, we examined the alpha-hydroxylation rates of [3,4-(3)H]N-nitrosopiperidine and [3,4-(3)H]N-nitrosopyrrolidine by male F344 rat esophageal and liver microsomes. The major alpha-hydroxylation products of N-nitrosopiperidine and N-nitrosopyrrolidine, 2-hydroxytetrahydro-2H-pyran (2-OH-THP) and 2-hydroxytetrahydrofuran (2-OH-THF), respectively, were monitored by high performance liquid chromatography with radioflow detection. N-Nitrosopiperidine or N-nitrosopyrrolidine (4 uM) was incubated with varying concentrations of esophageal microsomes and co-factors. Microsomes converted N-nitrosopiperidine to 2-OH-THP with a 40-fold higher velocity than N-nitrosopyrrolidine to 2-OH-THF. Similar results were observed in studies with N-nitrosopiperidine and N-nitrosopyrrolidine at substrate concentrations between 4 and 100 micro M. Kinetics of N-nitrosopiperidine alpha-hydroxylation were biphasic; K(M) values were 312 +/- 50 and 1600 +/- 312 uM. Expressed cytochrome P450 2A3, found in low levels in rat esophagus, was a good catalyst of N-nitrosopiperidine alpha-hydroxylation (K(M) = 61.6 +/- 20.5 uM), but a poor catalyst of N-nitrosopyrrolidine alpha-hydroxylation (K(m) = 1198 +/- 308 uM). Cytochrome P450 2A3 may play a role in the preferential activation of N-nitrosopiperidine observed in rat esophagus. Liver microsomes metabolized N-nitrosopyrrolidine to 2-OH-THF (V(max)/K(M) = 3.23 pmol/min/mg/ uM) as efficiently as N-nitrosopiperidine to 2-OH-THP (V(max)/K(M) = 3.80-4.61 pmol/min/mg/ uM). We conclude that rat esophageal microsomes activate N-nitrosopiperidine but not N-nitrosopyrrolidine whereas rat liver microsomes activate N-nitrosopiperidine and N-nitrosopyrrolidine. These results are consistent with previous findings that tissue-specific activation of nitrosamines contributes to tissue-specific tumor formation. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

N-Nitrosopiperidine | |

Color/Form |

Yellow oil, Pale yellow | |

CAS RN |

100-75-4 | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N066XUL4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPIPERIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/855 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for N-Nitrosopiperidine's (N-Nitrosopiperidine) carcinogenicity?

A1: N-Nitrosopiperidine exerts its carcinogenic effects through metabolic activation, primarily via alpha-hydroxylation. This process generates reactive intermediates that can form adducts with DNA, ultimately leading to mutations and tumor formation. [, ]

Q2: Which organs are primarily affected by N-Nitrosopiperidine-induced carcinogenesis in rats?

A2: In rats, N-Nitrosopiperidine predominantly induces tumors in the esophagus. This contrasts with its structural analog, N-Nitrosopyrrolidine, which primarily targets the liver. [, ]

Q3: What role does cytochrome P450 play in the metabolic activation of N-Nitrosopiperidine?

A3: Cytochrome P450 enzymes, particularly those belonging to the 2A family, are crucial for the alpha-hydroxylation of N-Nitrosopiperidine. Studies have shown that rat esophageal microsomes, while expressing low levels of cytochrome P450 2A3, exhibit preferential activation of N-Nitrosopiperidine compared to N-Nitrosopyrrolidine. []

Q4: How does the presence of lipid affect the nitrosation process in the context of N-Nitrosopiperidine formation?

A4: Interestingly, the presence of lipid alters the role of ascorbic acid in the nitrosation process. While ascorbic acid typically inhibits nitrosation in aqueous environments, in the presence of lipid, it promotes the formation of N-Nitrosopiperidine. This effect is likely due to the reaction of nitric oxide (produced from ascorbic acid) with oxygen in the lipid phase, regenerating nitrosating species. []

Q5: What are the implications of the two-phase (aqueous and lipid) nature of the stomach for N-Nitrosopiperidine formation?

A5: The two-phase nature of the stomach, with its aqueous gastric juice and the presence of dietary fats, significantly influences the dynamics of N-Nitrosopiperidine formation. Factors such as the surface area of the interface between these phases and the composition of the lipid phase (e.g., presence of unsaturated fatty acids) impact the nitrosation process. []

Q6: What is the molecular formula and weight of N-Nitrosopiperidine?

A6: N-Nitrosopiperidine has the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol.

Q7: What spectroscopic techniques have been used to characterize N-Nitrosopiperidine and its derivatives?

A7: Several spectroscopic techniques, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS), have been employed to characterize N-Nitrosopiperidine and its derivatives. [, , , , , ]

Q8: What insights were gained from NMR studies on N-Nitrosopiperidine and its derivatives?

A8: NMR spectroscopy, particularly 13C NMR, has been instrumental in understanding the conformational preferences of N-Nitrosopiperidine derivatives. Studies have revealed the orientation preference of α-methyl groups in these compounds, shedding light on their structural dynamics. []

Q9: What are the major urinary metabolites of N-Nitrosopiperidine in rats?

A9: The primary urinary metabolites of N-Nitrosopiperidine in rats include glutaric acid, 3-hydroxy-N-Nitrosopiperidine, and 4-hydroxy-N-Nitrosopiperidine. Interestingly, the levels of these metabolites, except for 1,5-pentanediol, are influenced by dietary ascorbic acid intake. []

Q10: What DNA adduct is primarily associated with N-Nitrosopiperidine exposure?

A10: N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) is the primary DNA adduct detected in esophageal tissues of individuals exposed to N-Nitrosopiperidine. This adduct serves as a critical biomarker for assessing N-Nitrosopiperidine exposure and its potential link to esophageal cancer development. []

Q11: What makes THP-dG a valuable biomarker in the context of N-Nitrosopiperidine exposure?

A11: THP-dG is a specific and quantifiable DNA adduct resulting from N-Nitrosopiperidine metabolism. Its presence in DNA, particularly in target tissues like the esophagus, provides direct evidence of N-Nitrosopiperidine exposure and its potential role in carcinogenesis. []

Q12: How does the structure of N-Nitrosopiperidine relate to its carcinogenic potency compared to other nitrosamines?

A12: Studies comparing N-Nitrosopiperidine to other nitrosamines, such as N-Nitrosopyrrolidine and N-Nitrosomorpholine, have revealed that subtle structural variations significantly influence their metabolic activation rates and target organ specificity, ultimately impacting their carcinogenic potency. [, ]

Q13: What is the significance of the double bond position in the carcinogenicity of unsaturated N-Nitrosopiperidine isomers?

A13: Research on N-Nitroso-Δ3-piperidine and N-Nitroso-Δ2-piperidine has demonstrated that the position of the double bond within the piperidine ring alters the spectrum of tumors induced in rats. This highlights the critical role of even minor structural modifications in dictating the carcinogenicity of nitrosamines. [, ]

Q14: How does the presence of substituents on the piperidine ring affect the biological activity of N-Nitrosopiperidine?

A14: Introducing substituents on the piperidine ring, such as methyl groups or a phenyl group, can significantly impact the conformational preferences of N-Nitrosopiperidine derivatives, potentially influencing their metabolic pathways and interactions with biological targets. [, ]

Q15: What are the known toxic effects of N-Nitrosopiperidine?

A15: N-Nitrosopiperidine is primarily recognized for its potent carcinogenicity. Chronic exposure to this compound has been linked to a range of cancers, with the esophagus being a primary target in animal models. [, ]

Q16: What analytical methods are commonly employed for the detection and quantification of N-Nitrosopiperidine and its metabolites?

A16: Gas chromatography coupled with mass spectrometry (GC-MS), often using techniques like tandem mass spectrometry (GC-MS-MS) or chemical ionization (GC-CI/MS), is widely used for sensitive and selective analysis of N-Nitrosopiperidine and its metabolites in various matrices, including biological samples and food products. [, ]

Q17: What are the advantages of using GC-MS-MS for the analysis of volatile nitrosamines like N-Nitrosopiperidine in urine?

A17: GC-MS-MS offers high sensitivity and selectivity, allowing for the detection of trace levels of volatile nitrosamines in complex matrices like urine. The use of isotopic dilution techniques further enhances the accuracy and precision of the analysis. []

Q18: How is liquid chromatography (LC) employed in the analysis of N-Nitrosopiperidine and its reaction products?

A18: LC, particularly when coupled with UV-Vis or MS detection (LC-MS), proves valuable in separating and identifying N-Nitrosopiperidine-derived DNA adducts, providing insights into the compound's genotoxic potential. [, , ]

Q19: What are the primary sources of N-Nitrosopiperidine in the environment?

A19: N-Nitrosopiperidine can form endogenously in the human body and is also found in various environmental sources, including tobacco smoke, certain foodstuffs, and industrial emissions. [, ]

Q20: How does the presence of N-Nitrosopiperidine in food raise concerns regarding human health?

A20: The occurrence of N-Nitrosopiperidine in certain food products, particularly processed meats and some spice premixes, raises concerns due to its potential to contribute to dietary exposure and increase the risk of N-Nitrosopiperidine-associated cancers. [, ]

Q21: What research tools and models are crucial for studying the carcinogenicity and metabolism of N-Nitrosopiperidine?

A21: In vitro models, such as primary cell cultures (e.g., hepatocytes) and microsomal assays, are valuable tools for investigating the metabolic activation and DNA-damaging potential of N-Nitrosopiperidine. Animal models, particularly rodent models, are essential for in vivo studies examining the carcinogenicity and organ-specific effects of N-Nitrosopiperidine. [, ]

Q22: What is the significance of utilizing both in vitro and in vivo models in N-Nitrosopiperidine research?

A22: Combining in vitro and in vivo approaches provides a comprehensive understanding of N-Nitrosopiperidine's mechanisms of action. In vitro models allow for controlled assessments of specific metabolic pathways or cellular responses, while in vivo studies provide insights into the compound's systemic effects and carcinogenic potential in a living organism. [, ]

Q23: What were some of the key discoveries that shaped our understanding of N-Nitrosopiperidine's carcinogenicity?

A23: Early research recognizing the formation of N-Nitrosopiperidine from precursors like piperidine and nitrite under acidic conditions marked a crucial milestone. Subsequent studies identifying its carcinogenic potency in animal models and its presence in various environmental and dietary sources further solidified its significance as a potential human carcinogen. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)